molecular formula C15H14Cl2N2OS B5837243 1-(2,4-Dichlorophenyl)-3-(4-methoxy-2-methylphenyl)thiourea

1-(2,4-Dichlorophenyl)-3-(4-methoxy-2-methylphenyl)thiourea

Cat. No.: B5837243
M. Wt: 341.3 g/mol
InChI Key: SVVIYJKWMIUEJQ-UHFFFAOYSA-N
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Description

1-(2,4-Dichlorophenyl)-3-(4-methoxy-2-methylphenyl)thiourea is an organic compound that belongs to the class of thioureas. Thioureas are known for their diverse applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of two aromatic rings substituted with chlorine and methoxy groups, respectively, and a thiourea functional group.

Preparation Methods

The synthesis of 1-(2,4-Dichlorophenyl)-3-(4-methoxy-2-methylphenyl)thiourea typically involves the reaction of 2,4-dichloroaniline with 4-methoxy-2-methylphenyl isothiocyanate. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the thiourea linkage. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production with considerations for yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

1-(2,4-Dichlorophenyl)-3-(4-methoxy-2-methylphenyl)thiourea undergoes various chemical reactions, including:

    Oxidation: The thiourea group can be oxidized to form sulfonyl derivatives.

    Reduction: Reduction reactions can lead to the formation of amines.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and electrophiles like nitric acid. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(2,4-Dichlorophenyl)-3-(4-methoxy-2-methylphenyl)thiourea has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 1-(2,4-Dichlorophenyl)-3-(4-methoxy-2-methylphenyl)thiourea involves its interaction with specific molecular targets. The thiourea group can form hydrogen bonds with biological molecules, affecting their function. The aromatic rings may also interact with hydrophobic regions of proteins, influencing their activity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

1-(2,4-Dichlorophenyl)-3-(4-methoxy-2-methylphenyl)thiourea can be compared with other thiourea derivatives, such as:

    1-(2,4-Dichlorophenyl)-3-phenylthiourea: Lacks the methoxy and methyl groups, which may affect its reactivity and biological activity.

    1-(4-Methoxyphenyl)-3-phenylthiourea: Lacks the chlorine substituents, potentially altering its chemical properties and applications.

    1-(2,4-Dichlorophenyl)-3-(4-methylphenyl)thiourea: Similar structure but without the methoxy group, which may influence its interactions with biological targets.

The unique combination of substituents in this compound contributes to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

1-(2,4-dichlorophenyl)-3-(4-methoxy-2-methylphenyl)thiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14Cl2N2OS/c1-9-7-11(20-2)4-6-13(9)18-15(21)19-14-5-3-10(16)8-12(14)17/h3-8H,1-2H3,(H2,18,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVVIYJKWMIUEJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OC)NC(=S)NC2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14Cl2N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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